molecular formula C19H15NO2S B5768192 N-(9H-fluoren-9-yl)benzenesulfonamide

N-(9H-fluoren-9-yl)benzenesulfonamide

Cat. No.: B5768192
M. Wt: 321.4 g/mol
InChI Key: QFUYGTZPSGPAFV-UHFFFAOYSA-N
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Description

N-(9H-fluoren-9-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and cancer research. It belongs to a class of benzenesulfonamide derivatives, which have demonstrated significant potential as antiproliferative agents. Structural analogs of this compound, such as those featuring a fluoren-9-one or xanthone core, have been shown to inhibit cell growth in a panel of human tumor cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cells . The mechanism of action for this compound class is under investigation but may involve DNA intercalation, given the planar tricyclic fluorene moiety, which can serve as an intercalating unit . Furthermore, sulfonamide derivatives are known to exhibit their anticancer effects through various mechanisms, such as cell cycle perturbation, disruption of microtubule assembly, and angiogenesis inhibition . The specific biological activity of this compound is likely influenced by the substituents on the benzenesulfonamide ring, guiding structure-activity relationship (SAR) studies for the development of new lead compounds . This product is intended for research purposes only.

Properties

IUPAC Name

N-(9H-fluoren-9-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-23(22,14-8-2-1-3-9-14)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYGTZPSGPAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-9-yl)benzenesulfonamide typically involves the reaction of 9H-fluorene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-fluoren-9-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer .

Comparison with Similar Compounds

Tables for Quick Reference

Table 1: Physical Properties of Sulfonamide Derivatives
(Refer to Section 2.1 for details)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(9H-fluoren-9-yl)benzenesulfonamide, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via sulfonylation reactions, where benzenesulfonyl chloride reacts with 9H-fluoren-9-amine. Key parameters include controlled temperature (0–5°C for exothermic reactions), anhydrous conditions, and stoichiometric ratios to minimize side products.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, focusing on aromatic proton signals (δ 7.2–8.0 ppm) and sulfonamide NH protons (δ ~5.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 342.12). Purity is assessed via HPLC (≥95% by area) .

Q. Which analytical techniques are critical for characterizing this compound in academic research?

  • Spectroscopy : NMR and IR identify functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and packing motifs. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and scalability?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Solvent screening (e.g., DMF vs. THF) and catalytic additives (e.g., DMAP) enhance sulfonylation efficiency.
  • Scalability : Transition from batch to flow chemistry for continuous production, ensuring consistent temperature/pressure control .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • In Vitro Assays : Test antibacterial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains. Assess enzyme inhibition (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
  • Structure-Activity Relationships (SAR) : Modify substituents on the benzene ring (e.g., electron-withdrawing groups) to correlate chemical features with bioactivity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallography, check for twinning or disorder using SHELXE or PLATON software.
  • Replication : Reproduce synthesis under identical conditions to rule out batch-specific impurities. Compare with literature melting points (e.g., 168–172°C for analogous sulfonamides) .

Q. What computational methods support the structural analysis of this compound?

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with SCXRD data to validate bond lengths/angles.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and stability .

Q. How does this compound function as a protecting group in peptide synthesis?

  • Mechanism : The fluorenyl group stabilizes the sulfonamide moiety, enabling selective deprotection under mild acidic conditions (e.g., 20% piperidine in DMF). Unlike Fmoc, it avoids oxazaphospholine byproducts in phosphonamide synthesis, enhancing compatibility with sensitive residues .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR (CDCl₃)δ 7.8–7.2 (m, 13H, Ar-H), δ 5.5 (s, 1H, NH)
IR (KBr)1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
HRMS[M+H]⁺ = 342.12 (calc. 342.11)

Table 2. Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityReference
Traditional batch65–7595%Limited
Flow chemistry85–9098%High

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